molecular formula C27H38N4O3 B2510343 2-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide CAS No. 921923-04-8

2-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Cat. No. B2510343
CAS RN: 921923-04-8
M. Wt: 466.626
InChI Key: LBFBAVXHUZYNSZ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C27H38N4O3 and its molecular weight is 466.626. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

A study describes a high yielding cyclisation process of a related compound, showcasing the synthetic capabilities and potential applications in creating complex molecular structures (King, 2007).

Pharmacological Properties and Activities

Research on analogues of the compound has explored their antibacterial activities and pharmacological profiles, indicating a broad spectrum of potential therapeutic applications (Chu et al., 1991). Another study focuses on the antitumor activity and molecular docking of novel 3-benzyl-4(3H)quinazolinone analogues, revealing their potential in cancer therapy (Al-Suwaidan et al., 2016).

Molecular Docking and Anticancer Agents

A study highlighted the potent topoisomerase I-targeting activity and cytotoxicity of novel anticancer agents, showing the critical role of substituents in enhancing therapeutic effectiveness (Ruchelman et al., 2004).

Structural Studies and Compound Properties

An investigation into the structural aspects and properties of salt and inclusion compounds related to isoquinoline derivatives demonstrated unique fluorescence emissions and interactions, contributing to our understanding of these compounds' chemical behaviors (Karmakar et al., 2007).

Therapeutic Efficacy in Viral Infections

The therapeutic effect of a novel anilidoquinoline derivative was evaluated in the context of Japanese encephalitis, showing significant antiviral and antiapoptotic effects, suggesting potential applications in treating viral infections (Ghosh et al., 2008).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O3/c1-29-12-14-31(15-13-29)24(22-8-9-23-21(18-22)6-5-11-30(23)2)19-28-27(32)17-20-7-10-25(33-3)26(16-20)34-4/h7-10,16,18,24H,5-6,11-15,17,19H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFBAVXHUZYNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

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